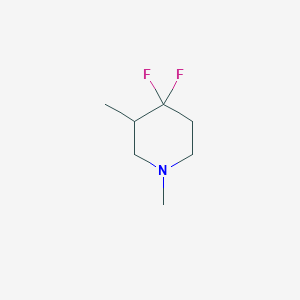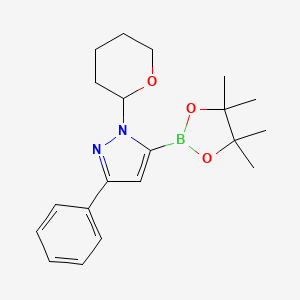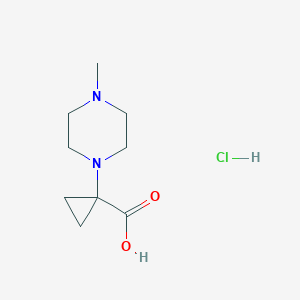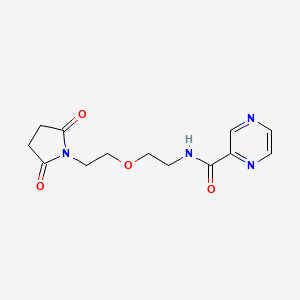
1,3-Dimethyl-4,4-difluoropiperidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Dimethyl-4,4-difluoropiperidine (DFP) is a chemical compound that has gained significant attention in the scientific community due to its unique properties and potential applications. DFP belongs to the class of piperidine derivatives, which are known for their diverse pharmacological activities.
作用機序
The mechanism of action of 1,3-Dimethyl-4,4-difluoropiperidine is not fully understood, but it is believed to act as a nucleophile in various chemical reactions. 1,3-Dimethyl-4,4-difluoropiperidine can undergo nucleophilic addition reactions with various electrophiles, such as aldehydes and ketones, to form new carbon-carbon bonds. Additionally, 1,3-Dimethyl-4,4-difluoropiperidine can act as a Lewis base and coordinate with metal ions to form metal complexes.
Biochemical and Physiological Effects
1,3-Dimethyl-4,4-difluoropiperidine has not been extensively studied for its biochemical and physiological effects, but preliminary studies suggest that it may have potential as a therapeutic agent. 1,3-Dimethyl-4,4-difluoropiperidine has been shown to inhibit the growth of cancer cells in vitro, indicating that it may have anticancer properties. Additionally, 1,3-Dimethyl-4,4-difluoropiperidine has been shown to have antibacterial activity against various strains of bacteria, including drug-resistant strains.
実験室実験の利点と制限
One of the main advantages of using 1,3-Dimethyl-4,4-difluoropiperidine in lab experiments is its high purity and yield. 1,3-Dimethyl-4,4-difluoropiperidine can be synthesized with high precision and can be used as a building block for synthesizing complex organic molecules. Additionally, 1,3-Dimethyl-4,4-difluoropiperidine has shown potential as a ligand for metal-catalyzed reactions, which can be used for the synthesis of novel materials.
One of the limitations of using 1,3-Dimethyl-4,4-difluoropiperidine in lab experiments is its potential toxicity. 1,3-Dimethyl-4,4-difluoropiperidine has not been extensively studied for its toxicity, and therefore, caution should be exercised when handling and using this compound.
将来の方向性
There are numerous future directions for research on 1,3-Dimethyl-4,4-difluoropiperidine. One potential area of research is in the development of new synthetic methods for 1,3-Dimethyl-4,4-difluoropiperidine. Additionally, further studies are needed to fully understand the mechanism of action of 1,3-Dimethyl-4,4-difluoropiperidine and its potential applications in various fields of science. Furthermore, the potential therapeutic applications of 1,3-Dimethyl-4,4-difluoropiperidine, such as its anticancer and antibacterial properties, should be further explored.
Conclusion
In conclusion, 1,3-Dimethyl-4,4-difluoropiperidine is a chemical compound that has gained significant attention in the scientific community due to its unique properties and potential applications. 1,3-Dimethyl-4,4-difluoropiperidine can be synthesized through a multi-step process involving the reaction of piperidine with various reagents. 1,3-Dimethyl-4,4-difluoropiperidine has shown potential as a building block for synthesizing complex organic molecules and as a ligand for metal-catalyzed reactions. Additionally, 1,3-Dimethyl-4,4-difluoropiperidine has shown potential as a therapeutic agent, but further studies are needed to fully understand its biochemical and physiological effects.
合成法
1,3-Dimethyl-4,4-difluoropiperidine can be synthesized through a multi-step process involving the reaction of piperidine with various reagents. One of the most commonly used methods for synthesizing 1,3-Dimethyl-4,4-difluoropiperidine involves the reaction of piperidine with difluoromethylphenylsulfonium tetrafluoroborate in the presence of a base. This method yields 1,3-Dimethyl-4,4-difluoropiperidine with high purity and yield.
科学的研究の応用
1,3-Dimethyl-4,4-difluoropiperidine has been extensively studied for its potential applications in various fields of science. One of the most promising areas of research is in the field of organic chemistry, where 1,3-Dimethyl-4,4-difluoropiperidine is used as a building block for synthesizing complex organic molecules. Additionally, 1,3-Dimethyl-4,4-difluoropiperidine has shown potential as a ligand for metal-catalyzed reactions, which can be used for the synthesis of novel materials.
特性
IUPAC Name |
4,4-difluoro-1,3-dimethylpiperidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13F2N/c1-6-5-10(2)4-3-7(6,8)9/h6H,3-5H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXGUJJOFIVGZFB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCC1(F)F)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13F2N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Dimethyl-4,4-difluoropiperidine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[2-[(2-fluorobenzyl)thio]-4-oxoquinazolin-3(4H)-yl]-N-(2-furylmethyl)butanamide](/img/structure/B2569664.png)
![N-(benzo[d]thiazol-6-yl)-3-chlorobenzo[b]thiophene-2-carboxamide](/img/structure/B2569665.png)
![2-piperidino-N-[2-(1H-pyrrol-1-yl)-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B2569669.png)



![2-[4-(Carboxymethyl)piperazin-1-yl]acetic acid;dihydrochloride](/img/no-structure.png)

![2-((3-allyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(benzo[d][1,3]dioxol-5-ylmethyl)acetamide](/img/structure/B2569676.png)
![(3,6-Dichloropyridin-2-yl)-[2-(4-ethoxyphenyl)pyrrolidin-1-yl]methanone](/img/structure/B2569677.png)



